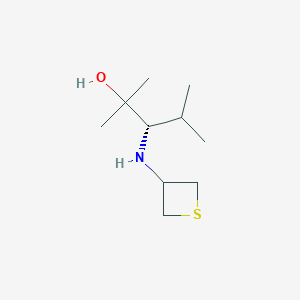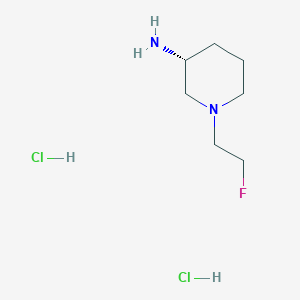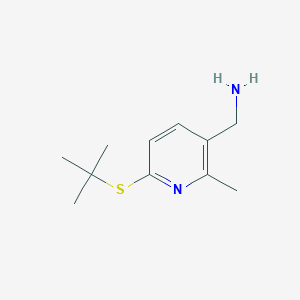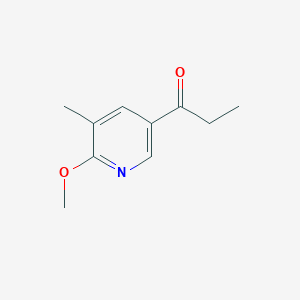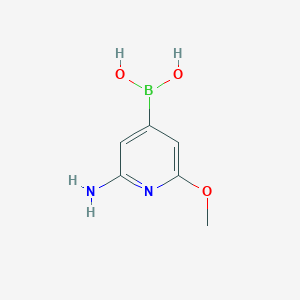
2-Amino-6-methoxypyridin-4-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-amino-6-methoxypyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-6-methoxypyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the transition-metal-catalyzed borylation of halopyridines using diboron reagents. For instance, a palladium-catalyzed borylation reaction can be employed, where the halopyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (2-amino-6-methoxypyridin-4-yl)boronic acid may involve similar borylation techniques but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow processes and the use of more robust catalysts to handle large-scale reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-amino-6-methoxypyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or other oxygen-containing derivatives.
Substitution: The amino and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are alcohols or ketones.
Substitution: The major products depend on the nucleophile used but can include substituted pyridines.
Applications De Recherche Scientifique
(2-amino-6-methoxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Medicine: Boronic acids are known for their potential as enzyme inhibitors, and (2-amino-6-methoxypyridin-4-yl)boronic acid could be explored for such applications.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
Mécanisme D'action
The mechanism of action of (2-amino-6-methoxypyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
(4-Methoxyphenyl)boronic Acid: Similar in structure but with a methoxy group on the phenyl ring instead of the pyridine ring.
(2-Aminophenyl)boronic Acid: Similar in structure but with an amino group on the phenyl ring.
Uniqueness
(2-amino-6-methoxypyridin-4-yl)boronic acid is unique due to the presence of both amino and methoxy groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile building block for the synthesis of more complex molecules with specific properties.
Propriétés
Formule moléculaire |
C6H9BN2O3 |
|---|---|
Poids moléculaire |
167.96 g/mol |
Nom IUPAC |
(2-amino-6-methoxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3,10-11H,1H3,(H2,8,9) |
Clé InChI |
SXZJQMUAVMVUBM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)OC)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





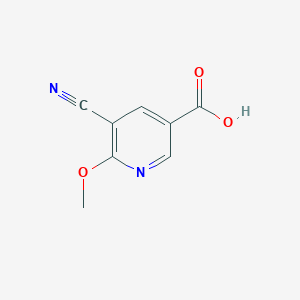
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B15230276.png)

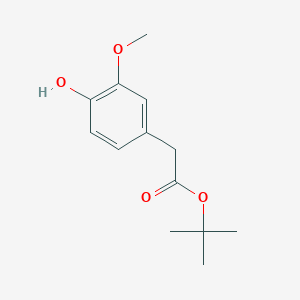
![4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B15230298.png)
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride](/img/structure/B15230302.png)

